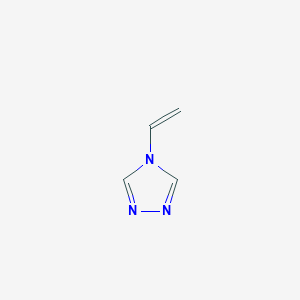

4-Vinyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Vinyl-4H-1,2,4-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C4H5N3 It is a derivative of 1,2,4-triazole, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloaddition Reaction: One common method for synthesizing 4-vinyl-4H-1,2,4-triazole involves the cycloaddition reaction of hydrazine with suitable electrophiles, such as nitriles or isocyanates. This reaction typically requires mild conditions and can be catalyzed by acids or bases.

Microwave Irradiation: Another efficient method involves the use of microwave irradiation to accelerate the cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale cycloaddition reactions using hydrazine and nitrile precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-Vinyl-4H-1,2,4-triazole can undergo oxidation reactions to form various oxidized derivatives.

Substitution: The vinyl group in this compound can participate in substitution reactions with halogens, alkyl groups, or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Halogens, alkyl halides, and other nucleophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as triazole oxides.

Reduction: Reduced derivatives such as triazole hydrides.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-Vinyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-vinyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.

Antiviral Activity: It disrupts viral replication by targeting viral enzymes and proteins.

Anticancer Activity: This compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

4-Vinyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

1,2,3-Triazole:

1,2,4-Triazole: The presence of the vinyl group in this compound distinguishes it from the parent 1,2,4-triazole, providing unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance and promise for future research and development.

Biological Activity

4-Vinyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The following sections provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a vinyl group attached to the triazole ring. This modification enhances its reactivity and biological activity. Various synthesis methods have been explored to produce this compound, often involving the reaction of hydrazines with appropriate carbonyl compounds or vinyl derivatives.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of this compound derivatives. For instance:

- In vitro studies have shown that compounds containing the 1,2,4-triazole nucleus exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against E. coli and Bacillus subtilis .

- Structure-activity relationship (SAR) analyses indicate that modifications to the triazole ring can enhance antibacterial efficacy. For example, introducing halogen substituents has been associated with increased activity .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 5 | |

| This compound | Bacillus subtilis | 10 | |

| Derivative X | Pseudomonas aeruginosa | 8 |

Antifungal Activity

The antifungal properties of this compound have also been extensively studied:

- Compounds derived from this scaffold have shown effectiveness against various fungal strains. For instance, a derivative exhibited potent activity against Candida albicans with an MIC of 2 µg/mL .

- The mechanism of action often involves the inhibition of ergosterol biosynthesis in fungal cells .

Anti-inflammatory Activity

Research indicates that this compound derivatives possess anti-inflammatory properties:

- In vitro assays demonstrated the ability of these compounds to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

- A specific derivative showed COX-2 inhibitory activity with an IC50 value significantly lower than traditional anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound is under investigation:

- Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cell lines through various pathways including caspase activation and modulation of Bcl-2 family proteins .

- The triazole ring's ability to interact with DNA and inhibit topoisomerases has been proposed as a mechanism for its anticancer effects .

Case Studies

Several case studies illustrate the biological efficacy of this compound derivatives:

- Study on Antibacterial Properties : A series of synthesized triazole derivatives were tested against multi-drug resistant strains of bacteria. Results indicated that some derivatives were comparable to standard antibiotics like ciprofloxacin in efficacy .

- Anti-inflammatory Effects : In a rat model of paw edema induced by carrageenan, a specific triazole derivative significantly reduced inflammation compared to control groups treated with conventional NSAIDs .

- Anticancer Activity : A recent study evaluated the cytotoxic effects of various triazole derivatives on human breast cancer cells (MCF-7). The most active compound induced a significant reduction in cell viability at nanomolar concentrations .

Properties

CAS No. |

125419-53-6 |

|---|---|

Molecular Formula |

C4H5N3 |

Molecular Weight |

95.10 g/mol |

IUPAC Name |

4-ethenyl-1,2,4-triazole |

InChI |

InChI=1S/C4H5N3/c1-2-7-3-5-6-4-7/h2-4H,1H2 |

InChI Key |

DCURAKAONUGYGM-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=NN=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.